molecular formula C13H16N2O B1663009 Oxantel CAS No. 36531-26-7

Oxantel

Cat. No.: B1663009
CAS No.: 36531-26-7
M. Wt: 216.28 g/mol
InChI Key: VRYKTHBAWRESFI-VOTSOKGWSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Oxantel has been shown to inhibit fumarate reductase in some pathogenic bacteria . It interacts with the neurons of gastrointestinal parasites, causing sustained muscular contraction, leading to the death of the parasites by spastic paralysis .

Cellular Effects

This compound has a significant impact on the cells of gastrointestinal parasites. It depolarizes the neurons of these parasites 100 times more than acetylcholine, causing sustained muscular contraction . This leads to spastic paralysis and subsequent death of the parasites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the neurons of gastrointestinal parasites. It depolarizes these neurons to a much greater extent than acetylcholine, leading to sustained muscular contraction . This results in spastic paralysis and eventual death of the parasites .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to be highly effective against Trichuris spp., with an estimated cure rate of 76% and an egg reduction rate of 85% at a 20 mg/kg dose . Its efficacy against other soil-transmitted helminths varies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Dogs tolerate this compound very well due to its low toxicity and reduced absorption to blood after oral administration . Adverse drug reactions such as nausea, vomit, diarrhea, and loss of appetite can occur after therapeutic doses .

Metabolic Pathways

It is known that this compound is metabolically stable, shows low permeability, and has low systemic bioavailability after oral use .

Transport and Distribution

It is known that this compound is very poorly absorbed in the gut, allowing high concentrations of the unchanged drug to reach the large intestine .

Subcellular Localization

Given its mode of action, it is likely that this compound primarily interacts with neurons in the gastrointestinal tract of parasites .

Properties

IUPAC Name

3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h2,4-7,10,16H,3,8-9H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYKTHBAWRESFI-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1C=CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCN=C1/C=C/C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016597
Record name Oxantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36531-26-7
Record name Oxantel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36531-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxantel [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036531267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxantel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13670
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXANTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94AJJ30D9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of oxantel?

A1: this compound exhibits its anthelmintic activity primarily by acting as a potent agonist of a novel acetylcholine receptor (nAChR) subtype found in whipworms, termed the O-AChR subtype. [] This activation leads to prolonged channel opening, depolarization of nerve and muscle cells, and ultimately paralysis of the worm. []

Q2: How does the O-AChR subtype differ from other nAChRs in its response to this compound?

A2: The O-AChR subtype demonstrates a significantly higher sensitivity to this compound compared to other nAChR subtypes, such as those found in the pig roundworm, Ascaris suum. [] This selectivity likely contributes to the specific efficacy of this compound against whipworm infections.

Q3: What is the molecular formula and weight of this compound?

A3: this compound, chemically known as (E)-1,4,5,6-Tetrahydro-1-methyl-2-(2-phenylethenyl)pyrimidine, has the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol. []

Q4: Are there any spectroscopic data available for this compound?

A4: While the provided research does not include specific spectroscopic data, a validated RP-HPLC method has been developed for quality control of this compound pamoate in tablets. [] This method utilizes UV detection at 295 nm, suggesting this wavelength holds relevance for its spectroscopic characterization.

Q5: What is known about the absorption of this compound pamoate?

A5: Research indicates that this compound pamoate exhibits poor absorption in rats, resulting in low bioavailability. [] This characteristic may have implications for its efficacy in humans and requires further investigation.

Q6: Is there evidence of this compound pamoate affecting cytochrome P450 (CYP) metabolism?

A6: In vitro studies suggest that a combination of albendazole and this compound pamoate leads to a 2.6-fold decreased IC50 value for CYP1A2 inhibition compared to separate exposures. [] This suggests a potential for interaction at the CYP1A2 enzyme level, which warrants further investigation, particularly in humans.

Q7: Are there any reported cases of resistance to this compound in the treatment of helminth infections?

A7: While the provided research does not specifically mention this compound resistance, it highlights the overall concern regarding emerging anthelmintic resistance in human populations. [] Further research is necessary to monitor potential resistance development to this compound.

Q8: What animal models are commonly used to study this compound's activity?

A8: Researchers frequently utilize the murine model Trichuris muris [, ] and the pig whipworm Trichuris suis [] to investigate the efficacy and target interactions of this compound. These models offer valuable insights into the drug's mechanism and potential for treating human whipworm infections.

Q9: How does the structure of this compound relate to its activity against the O-AChR subtype?

A9: While the exact binding interactions remain to be fully elucidated, studies on closely related anthelmintics suggest that the tetrahydropyrimidinyl group of this compound may play a crucial role in its interaction with the O-AChR subtype. []

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